molecular formula C6H6O4S B3427649 O-Phenolsulfonic acid CAS No. 609-46-1

O-Phenolsulfonic acid

Cat. No.: B3427649
CAS No.: 609-46-1
M. Wt: 174.18 g/mol
InChI Key: IULJSGIJJZZUMF-UHFFFAOYSA-N
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Description

O-Phenolsulfonic acid, also known as 2-Hydroxybenzenesulfonic acid, is an organic compound with the molecular formula C6H6O4S. It is a strong acid that reacts exothermically with chemical bases to form salts. This compound is commonly used as a laboratory reagent, in water analysis, and in the manufacture of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phenolsulfonic acid can be synthesized by sulfonation of phenol using sulfuric acid. The reaction typically involves heating phenol with concentrated sulfuric acid, resulting in the formation of this compound. The reaction conditions include maintaining a temperature range of 90 to 120°C .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of phenol with sulfur trioxide. This method is widely used due to its efficiency and scalability. The reaction is an example of electrophilic aromatic substitution, where sulfur trioxide acts as the electrophile and phenol as the nucleophile .

Chemical Reactions Analysis

Types of Reactions

O-Phenolsulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Phenolsulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Phenolsulfonic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in various chemical reactions. It can also form stable complexes with metal ions, enhancing its utility in electroplating and other industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfonic acid group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its counterparts .

Biological Activity

O-Phenolsulfonic acid (OPSA) is a sulfonated phenolic compound with various biological activities and applications in different fields, including biochemistry, toxicology, and environmental science. This article provides a comprehensive overview of the biological activity of OPSA, supported by research findings, case studies, and data tables.

OPSA is characterized by the presence of a phenolic group and a sulfonate group. The sulfonate group enhances the water solubility of the compound, making it useful in various applications. The mechanism of action for OPSA primarily involves its interaction with biological molecules through sulfation processes.

  • Sulfation Mechanism : OPSA can undergo metabolic sulfation, where the sulfonate group is transferred to other molecules, enhancing their excretion and altering their biological activity. This process is mediated by sulfotransferases that catalyze the transfer of the sulfonate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to substrates such as phenols and amines .
  • Biological Responses : Sulfated compounds like OPSA play critical roles in cell signaling and adhesion. For example, sulfated tyrosine residues are crucial for high-affinity binding interactions in inflammatory responses .

Biological Activities

The biological activities of OPSA can be categorized into several key areas:

  • Antimicrobial Activity : OPSA has shown potential antimicrobial properties against various pathogens. Studies indicate that its sulfonate group contributes to its ability to disrupt microbial membranes, leading to cell lysis.
  • Toxicological Effects : Research has indicated that OPSA may exhibit low toxicity levels in mammalian systems. It has been evaluated for its effects on aquatic organisms, demonstrating moderate concern for toxicity at certain concentrations .
  • Environmental Impact : OPSA's biodegradability and environmental fate have been studied extensively. It has been found to be poorly biodegradable but shows potential for removal from wastewater through ozonation processes, which can enhance its treatability .

Case Studies

  • Removal from Wastewater : A study on the removal of phenol sulfonic acid-syntan (PSAS), which includes OPSA, showed effective degradation under specific conditions (pH 7 and ozone concentration of 5.2 × 10^-3 mmol/L). The results indicated a significant reduction in chemical oxygen demand (COD), confirming the bio-treatability of ozonated PSAS effluent .
  • Toxicity Assessment : An evaluation conducted by the U.S. Environmental Protection Agency (EPA) assessed the environmental risks associated with phenolsulfonic acid-formaldehyde-urea condensates, noting low absorption rates and minimal health concerns for humans and aquatic life .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialDisrupts microbial membranes leading to cell lysis ,
ToxicityLow concern for human health; moderate concern for aquatic organisms
Environmental ImpactPoorly biodegradable; treatable via ozonation

Table 2: Conditions for Effective Removal of PSAS

ParameterOptimal Value
pH7
Ozone Concentration5.2 × 10^-3 mmol/L
Initial PSAS Concentration500 mg/L

Properties

IUPAC Name

2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJSGIJJZZUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274036
Record name o-Phenolsulfonic acid
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Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, hydroxy-
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CAS No.

609-46-1, 1333-39-7
Record name 2-Hydroxybenzenesulfonic acid
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Record name o-Phenolsulfonic acid
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Record name Phenol-2-sulfonic acid
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Record name o-hydroxybenzenesulphonic acid
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Record name O-PHENOLSULFONIC ACID
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Synthesis routes and methods

Procedure details

100 g of phenolsulphonic acid (produced by a four-hour sulphonation of 250 parts of phenol with 270 parts of 98% sulphuric acid) are slowly reacted with a solution of 61.5 g of dimethylolurea in 75 g of water at 40° C. and the mixture is stirred for a few hours until a clear solution forms. The solution is then neutralised with 30% aqueous sodium hydroxide and then concentrated. About 150 g of a light coloured salt are produced.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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